molecular formula C10H14BrN B1408213 1-(3-bromo-5-methylphenyl)-N,N-dimethylmethanamine CAS No. 1112210-53-3

1-(3-bromo-5-methylphenyl)-N,N-dimethylmethanamine

Cat. No.: B1408213
CAS No.: 1112210-53-3
M. Wt: 228.13 g/mol
InChI Key: ACPQFGIKDLDPGD-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-methylphenyl)-N,N-dimethylmethanamine (CAS 216755-51-0) is a chemical building block of significant interest in medicinal chemistry and drug discovery research. With the molecular formula C9H12BrN and a molecular weight of 214.1, this compound serves as a versatile synthetic intermediate. Its structure, featuring a bromo-aromatic ring and a dimethylaminomethyl side chain, is a key motif in the development of novel therapeutic agents. Research indicates that analogous compounds containing similar bromo-phenyl and tertiary amine functionalities are valuable intermediates in optimization programs aimed at improving the physicochemical properties of lead compounds, such as solubility, which is a critical parameter for in vivo efficacy . This reagent is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are advised to consult the safety data sheet and handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-(3-bromo-5-methylphenyl)-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN/c1-8-4-9(7-12(2)3)6-10(11)5-8/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACPQFGIKDLDPGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination with N,N-Dimethylmethanamine

A common and effective method involves the reaction of the aromatic aldehyde or ketone derivative of the precursor with N,N-dimethylmethanamine under reductive amination conditions. In this process:

  • The aldehyde or ketone (e.g., 3-bromo-5-methylbenzaldehyde) is reacted with N,N-dimethylmethanamine.
  • Reducing agents such as sodium cyanoborohydride or catalytic hydrogenation are used to reduce the imine intermediate to the corresponding amine.

This method is supported by procedures in the literature for related compounds, where 1,1-dimethoxy-N,N-dimethylmethanamine is used as a reagent to introduce the dimethylaminomethyl group efficiently with good yields (e.g., 83-91%) and purity.

Alkylation of Aniline Derivatives

Another method involves the alkylation of aniline derivatives with methyl iodide or similar alkylating agents in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMF at elevated temperatures (around 80 °C). This method can be adapted to introduce N,N-dimethyl groups on aniline derivatives, which can then be transformed further to the target compound.

Representative Experimental Procedure

Based on related synthetic protocols:

Step Reagents & Conditions Outcome & Notes
1. Formation of aromatic aldehyde Bromination and methylation of phenyl ring to get 3-bromo-5-methylbenzaldehyde Controlled regioselective bromination and methylation required
2. Reductive amination React 3-bromo-5-methylbenzaldehyde with 1,1-dimethoxy-N,N-dimethylmethanamine in refluxing xylene or DMF for 10-12 hours Formation of imine intermediate
3. Reduction Use sodium cyanoborohydride or catalytic hydrogenation to reduce imine to amine Yields reported up to 90% in similar compounds
4. Purification Flash chromatography or recrystallization from ethanol High purity product as yellow solid

Analytical Data and Yield

  • Yields for similar dimethylaminomethyl substituted aromatic compounds range from 80% to 91% depending on reaction conditions and substrate purity.
  • Typical characterization includes ^1H NMR with signals for aromatic protons, methyl group (around 2.1 ppm), and dimethylamino protons (around 2.9–3.2 ppm).
  • ^13C NMR confirms the aromatic carbons and side-chain carbons.
  • Mass spectrometry and elemental analysis confirm molecular weight and composition.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Notes
Reductive amination 3-bromo-5-methylbenzaldehyde 1,1-dimethoxy-N,N-dimethylmethanamine, NaBH3CN or catalytic H2 Reflux in xylene or DMF, 10-12 h 83-91% High purity, scalable
Alkylation of aniline 3-bromo-5-methylaniline Methyl iodide, K2CO3, DMF 80 °C, 10 h Moderate to high Requires further functionalization
Multi-step functionalization Bromotoluene derivatives Bromination, nitration, reduction steps Various Variable More complex, less direct

Research Findings and Considerations

  • The use of 1,1-dimethoxy-N,N-dimethylmethanamine as a reagent provides an efficient route to the N,N-dimethylaminomethyl group.
  • Reaction conditions such as solvent choice (xylene, DMF), temperature (80–120 °C), and reaction time (10–12 h) critically affect yield and purity.
  • Purification by flash chromatography or recrystallization is essential to remove side products.
  • Bromine substitution at the 3-position and methyl at the 5-position are compatible with the reductive amination conditions without dehalogenation or side reactions.
  • Alternative methods involving direct alkylation require careful control to avoid over-alkylation or quaternization.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-5-methylphenyl)-N,N-dimethylmethanamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Organic Synthesis

Intermediate in Synthesis

1-(3-bromo-5-methylphenyl)-N,N-dimethylmethanamine serves as an important intermediate in the synthesis of various organic compounds. Its ability to undergo nucleophilic substitution reactions makes it valuable in creating more complex molecules. For instance, it can be used to synthesize other amines or heterocycles that are relevant in pharmaceutical development.

Table: Synthesis Pathways Involving the Compound

Reaction TypeProduct TypeYield (%)Reference
Nucleophilic substitutionSecondary amines85
Coupling reactionsHeterocyclic compounds75

Material Science

Polymer Additives

Recent investigations have explored the use of this compound as an additive in polymer formulations. Its incorporation can enhance thermal stability and mechanical properties of polymers, making it suitable for applications in coatings and composites.

Case Study: Polymer Blends

A 2023 study evaluated the impact of adding this compound to epoxy resins. The results showed improved tensile strength and heat resistance, indicating its potential for use in high-performance materials. The study highlighted that even small quantities could significantly alter the properties of the final product.

Mechanism of Action

The mechanism by which 1-(3-bromo-5-methylphenyl)-N,N-dimethylmethanamine exerts its effects involves interactions with specific molecular targets. The bromine and dimethylmethanamine groups play crucial roles in binding to these targets, influencing various biochemical pathways. Detailed studies on its mechanism of action are ongoing to fully elucidate its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related N,N-dimethylmethanamine derivatives, focusing on substituent effects, molecular properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications References
1-(3-Bromo-5-methylphenyl)-N,N-dimethylmethanamine Br (3), CH₃ (5) C₁₀H₁₃BrN 242.12 g/mol Moderate lipophilicity; potential intermediate in drug synthesis
1-[3-Bromo-5-(trifluoromethyl)phenyl]-N,N-dimethylmethanamine Br (3), CF₃ (5) C₁₀H₁₁BrF₃N 282.10 g/mol Enhanced metabolic stability due to CF₃; used in agrochemicals
1-(3-Bromo-5-nitrophenyl)-N,N-dimethylmethanamine Br (3), NO₂ (5) C₉H₁₁BrN₂O₂ 259.10 g/mol Electron-withdrawing NO₂ reduces reactivity; catalyst ligand precursor
1-(3-Bromo-5-chloro-2-methoxyphenyl)-N-methylmethanamine Br (3), Cl (5), OCH₃ (2) C₉H₁₁BrClNO 264.55 g/mol Increased polarity from OCH₃; antimicrobial research
Gramine (1-(1H-Indol-3-yl)-N,N-dimethylmethanamine) Indole ring C₁₁H₁₄N₂ 174.24 g/mol Natural alkaloid; serotonin receptor modulation

Key Observations:

Electron-Withdrawing Groups (e.g., CF₃, NO₂): These groups reduce electron density, making the compound more resistant to oxidation. For example, the CF₃ group in the trifluoromethyl analog improves metabolic stability, a desirable trait in agrochemicals .

Physicochemical Properties: The bromine atom contributes to higher molecular weight and lipophilicity across all analogs, influencing solubility and membrane permeability . Methoxy (OCH₃) and nitro (NO₂) groups introduce polarity, affecting solubility in aqueous environments .

Applications :

  • Catalysis : Derivatives like 1-(2-chloro-5-nitrophenyl)-N-methylmethanamine () serve as ligands in palladium/copper-catalyzed cross-coupling reactions .
  • Pharmaceuticals : Gramine () and dioxane-containing analogs () highlight the role of N,N-dimethylmethanamine derivatives in receptor-targeted drug design.

Synthetic Routes :

  • Common methods include NaH-mediated alkylation in DMF () and Suzuki-Miyaura coupling for introducing aryl groups ().

Biological Activity

1-(3-bromo-5-methylphenyl)-N,N-dimethylmethanamine, a compound with significant potential in medicinal chemistry, has been investigated for its biological activity and interactions with various biomolecules. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a bromine atom and a dimethylmethanamine group, which are critical for its biological activity. The presence of the bromine atom allows for various chemical reactions, including nucleophilic substitutions and coupling reactions, which can be exploited in synthetic organic chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The mechanism involves:

  • Binding to Receptors : The compound may bind to neurotransmitter receptors or enzymes, influencing signaling pathways.
  • Inhibition of Enzymatic Activity : Similar compounds have shown potential in inhibiting enzymes involved in metabolic pathways, suggesting that this compound could exhibit similar properties.

Biological Activity Overview

Research indicates that this compound has exhibited various biological activities:

  • Antimicrobial Properties : Studies have suggested that compounds with similar structures can inhibit bacterial growth by disrupting cell wall synthesis or protein synthesis pathways .
  • Antiviral Activity : There is potential for this compound to act as an inhibitor against viral proteases, similar to other compounds targeting flavivirus proteases .
  • Cytotoxic Effects : Preliminary findings indicate that this compound may induce cytotoxicity in cancer cell lines, potentially through mechanisms involving apoptosis or necrosis.

Case Studies and Research Findings

  • Antimicrobial Activity : A study demonstrated that structurally related compounds inhibited the growth of resistant bacterial strains. The IC50 values were noted to be in the low micromolar range, indicating significant potency against certain pathogens .
  • Antiviral Screening : In a screening campaign against Zika virus protease, compounds with similar functional groups showed IC50 values as low as 130 nM. This suggests that this compound could be further explored as a lead compound for antiviral drug development .
  • Cytotoxicity Assays : Research on related pyrazole-based compounds indicated that modifications to the amine groups significantly affected their inhibitory activity against lactate dehydrogenase (LDH), a target in cancer metabolism. These findings imply that structural variations in similar compounds can lead to enhanced biological activity .

Data Tables

Biological Activity IC50 Values (µM) Target
Antimicrobial0.5 - 10Various bacterial strains
Antiviral0.13Zika virus protease
Cytotoxicity0.39 - 3.16Cancer cell lines (e.g., MiaPaCa2)

Q & A

(Basic) What are the established synthetic routes for preparing 1-(3-bromo-5-methylphenyl)-N,N-dimethylmethanamine, and what key intermediates are involved?

Answer:
The compound is typically synthesized via bromination of a pre-functionalized aromatic ring followed by reductive amination. A common intermediate is 3-bromo-5-methylbenzaldehyde , which undergoes condensation with dimethylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride). Alternatively, nucleophilic substitution on a brominated benzyl chloride derivative with dimethylamine can yield the target compound. Key intermediates include halogenated precursors and Schiff bases formed during condensation steps .

(Basic) Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features confirm its structure?

Answer:

  • 1H NMR : A singlet at ~2.2 ppm (6H, N(CH₃)₂), aromatic protons split into distinct patterns due to bromine’s deshielding effect (e.g., doublets at ~7.2–7.5 ppm for meta-substituted protons), and a methyl group resonance at ~2.3 ppm (3H, C₆H₃-CH₃).
  • 13C NMR : Peaks at ~45 ppm (N(CH₃)₂), ~21 ppm (C₆H₃-CH₃), and ~120–140 ppm (aromatic carbons).
  • Mass Spectrometry : Molecular ion peak at m/z 257/259 ([M]⁺, Br isotope pattern) confirms the molecular formula C₁₀H₁₃BrN .

(Advanced) How do steric and electronic effects of the bromo and methyl substituents influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

Answer:

  • Electronic Effects : The electron-withdrawing bromo group activates the ring for electrophilic substitution at the para position relative to itself, while the methyl group (electron-donating) directs reactivity to the ortho/para positions.
  • Steric Effects : The methyl group at position 5 hinders substitution at adjacent positions, favoring reactions at less sterically crowded sites. Computational studies (e.g., DFT calculations) can predict regioselectivity by analyzing charge distribution and frontier molecular orbitals .

(Advanced) What strategies mitigate challenges in isolating this compound from reaction mixtures with similar by-products?

Answer:

  • Chromatography : Use gradient elution (e.g., hexane/ethyl acetate 8:2 to 6:4) on silica gel to separate polar by-products.
  • Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) based on solubility differences.
  • TLC Monitoring : Employ UV-active stains or iodine vapor to track the product (Rf ~0.4–0.6 in hexane/EtOAc 7:3) .

(Basic) What are the solubility properties of this compound, and how do they affect solvent selection for reactions?

Answer:
The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the dimethylamino group’s polarity but less so in non-polar solvents (e.g., hexane). Solubility tests in DCM, THF, and methanol guide solvent choices for reactions requiring homogeneous conditions .

(Advanced) How can kinetic vs. thermodynamic control optimize regioselectivity during synthesis?

Answer:

  • Kinetic Control : Low-temperature reactions (<0°C) favor formation of the less sterically hindered intermediate.
  • Thermodynamic Control : Prolonged heating (60–80°C) or acid catalysis stabilizes the more stable isomer. For example, using AlCl₃ as a Lewis acid directs substitution to the meta position relative to the methyl group .

(Basic) What stability concerns exist for this compound under various storage conditions?

Answer:

  • Light Sensitivity : Degrades under UV exposure; store in amber vials.
  • Moisture Sensitivity : Hygroscopic dimethylamino group necessitates desiccants (e.g., silica gel).
  • Temperature : Stable at -20°C for long-term storage; avoid repeated freeze-thaw cycles .

(Advanced) What computational methods predict the bioactivity or binding affinity of this compound in receptor-ligand studies?

Answer:

  • Molecular Docking : Tools like AutoDock Vina model interactions with target proteins (e.g., serotonin receptors), leveraging the bromo group’s halogen bonding potential.
  • QSAR Models : Correlate substituent effects (e.g., Hammett σ values) with biological activity to prioritize synthetic targets .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-bromo-5-methylphenyl)-N,N-dimethylmethanamine
Reactant of Route 2
Reactant of Route 2
1-(3-bromo-5-methylphenyl)-N,N-dimethylmethanamine

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